In-Depth Technical Guide: 5-Bromo-2-nitro-n-phenylaniline
In-Depth Technical Guide: 5-Bromo-2-nitro-n-phenylaniline
CAS Number: 6311-47-3
This technical guide provides a comprehensive overview of 5-Bromo-2-nitro-n-phenylaniline, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and analysis protocols, and an exploration of its potential biological significance.
Chemical and Physical Properties
5-Bromo-2-nitro-n-phenylaniline is an organic compound with the molecular formula C₁₂H₉BrN₂O₂.[1] It is characterized as an orange to yellow solid.[2][3] While comprehensive experimental data on all physical properties is limited, a combination of computed and available data provides a detailed profile of the compound.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 6311-47-3 | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | [1] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |
| SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)--INVALID-LINK--[O-] | [1] |
Table 2: Physical Properties
| Property | Value | Notes |
| Physical State | Orange to yellow solid | [2][3] |
| Melting Point | Not explicitly available for this compound. A related compound, 2-Bromo-5-nitroaniline, has a melting point of 137°C to 142°C.[4] | Further experimental determination is required. |
| Boiling Point | Not explicitly available. | - |
| Solubility | Not explicitly available. | Halogenated anilines generally exhibit solubility in a range of organic solvents. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3] | - |
Experimental Protocols
Synthesis of 5-Bromo-2-nitro-n-phenylaniline
A general procedure for the synthesis of 5-bromo-2-nitro-N-phenylaniline involves the reaction of 4-bromo-2-fluoronitrobenzene with aniline.[2]
Materials:
-
4-bromo-2-fluoronitrobenzene
-
Aniline
-
Anhydrous N-methylpyrrolidone (NMP)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-2-fluoronitrobenzene (e.g., 5.6 g, 20.9 mmol) and aniline (e.g., 2.5 g, 72.2 mmol) in anhydrous N-methylpyrrolidone (NMP) (e.g., 50 mL).[2]
-
Heat the reaction mixture to 110 °C and stir overnight.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Remove the solvent by distillation under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using an eluent of cyclohexane/ethyl acetate (9:1, v/v) to yield an orange solid product.[2]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Analytical Characterization
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the synthesized product in CD₂Cl₂ (400 MHz) shows the following chemical shifts (δ): 9.48 (s, 1H), 8.06 (d, 1H), 7.46 (t, 2H), 7.30 (t, 4H), 6.89 (d, 1H).[2]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point. Gradient elution may be necessary to separate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a non-polar or medium-polarity capillary column would be appropriate. The injector and detector temperatures should be optimized to ensure proper volatilization and detection without degradation.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, and associated signaling pathways of 5-Bromo-2-nitro-n-phenylaniline. However, the biological activities of related classes of compounds, such as halogenated anilines and nitroanilines, have been investigated, providing a basis for potential areas of research.
Halogenated anilines have been shown to possess broad-spectrum antimicrobial and antibiofilm activities.[5] For instance, certain derivatives have demonstrated efficacy against uropathogenic Escherichia coli and ESKAPE pathogens by potentially inhibiting adenylate cyclase activity.[5]
Nitroanilines are known precursors in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[6] They are also intermediates in the production of dyes and pigments.[6] The metabolism of nitroanilines has been studied, indicating that reduction of the nitro group is a major metabolic pathway.[7]
Given the structural features of 5-Bromo-2-nitro-n-phenylaniline, which combines a halogenated aniline with a nitro group, it is plausible that this compound could exhibit interesting biological properties. Further research is warranted to explore its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of cellular signaling pathways.
Diagram 2: Potential Research Workflow for Biological Activity Screening
Caption: A proposed workflow for investigating the biological activity of 5-Bromo-2-nitro-n-phenylaniline.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-2-nitro-N-phenyl-aniline | 6311-47-3 [chemicalbook.com]
- 3. 5-BROMO-2-NITRO-N-PHENYL-ANILINE | 6311-47-3 [m.chemicalbook.com]
- 4. 334860050 [thermofisher.com]
- 5. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
